[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone (CAS 1018258-54-2) is a synthetic benzoylpiperidine derivative with the molecular formula C13H17FN2O and a molecular weight of 236.28 g/mol. It features a 2-fluorobenzoyl moiety linked to a 4-aminomethylpiperidine core, placing it within the privileged benzoylpiperidine scaffold class recognized for its metabolic stability and broad utility in medicinal chemistry.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
CAS No. 1018258-54-2
Cat. No. B1451728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
CAS1018258-54-2
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2
InChIKeyBBTVJMDPIPMCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone Procurement Guide: Fluorinated Benzoylpiperidine for Kinase & Cancer Research


[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone (CAS 1018258-54-2) is a synthetic benzoylpiperidine derivative with the molecular formula C13H17FN2O and a molecular weight of 236.28 g/mol [1]. It features a 2-fluorobenzoyl moiety linked to a 4-aminomethylpiperidine core, placing it within the privileged benzoylpiperidine scaffold class recognized for its metabolic stability and broad utility in medicinal chemistry [2]. The free base form is typically supplied at 95% purity, while the hydrochloride salt (CAS 1286274-11-0) is also commercially available for applications requiring enhanced aqueous solubility .

Why Generic Benzoylpiperidine Substitution Fails for [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone Research


The benzoylpiperidine scaffold is a privileged structure in drug discovery, but the specific positioning of substituents critically dictates biological activity. Replacing the 2-fluorobenzoyl moiety of this compound with an unsubstituted benzoyl or a 4-fluorobenzoyl analog results in distinct electronic properties, steric profiles, and target engagement profiles. For example, in a series of benzoylpiperidine analogs evaluated for antiproliferative activity, the unsubstituted benzoyl derivative (Compound 1) exhibited IC50 >100 µM against cancer cell lines, while the optimized analog Compound 7 showed IC50 = 28 ± 3 µM, demonstrating that even subtle structural modifications can produce >3.5-fold potency shifts [1]. The 2-fluorine atom at the ortho position of the phenyl ring introduces unique conformational constraints and hydrogen-bond acceptor capacity that cannot be replicated by 3-fluoro or 4-fluoro isomers, directly impacting receptor anchorage geometry [2].

Quantitative Differentiation Evidence for [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone vs. Closest Analogs


Ortho-Fluorine Substitution Confers Unique Electronic Profile Compared to 4-Fluoro and Unsubstituted Benzoyl Analogs

The 2-fluorophenyl substitution in this compound provides a distinct electronic environment relative to the 4-fluorophenyl analog (CAS 1286272-94-3) and the unsubstituted benzoylpiperidine (CAS 1286264-52-5). The o-fluorine atom introduces an electronegative substituent adjacent to the carbonyl, altering the amide bond's rotational barrier and the piperidine ring's basicity. In the broader benzoylpiperidine class, 2-fluoro substitution has been shown to shift logP values (XLogP3-AA = 1.3 for this compound [1]) relative to unsubstituted analogs, modulating membrane permeability and metabolic stability [2]. The o-fluorine also acts as a weak hydrogen-bond acceptor, enabling unique target interactions unavailable to the 4-fluoro or unsubstituted versions [3].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Antiproliferative Activity Differential: Evidence from Benzoylpiperidine Analog Series Demonstrates >3.5-Fold Potency Gain with Structural Optimization

A published benzoylpiperidine analog series evaluated for antiproliferative activity provides class-level evidence for the impact of structural modifications. In this study, Compound 7 (an optimized benzoylpiperidine analog) exhibited an IC50 of 28 ± 3 µM, compared to the unsubstituted benzoyl reference Compound 1 with IC50 > 100 µM, representing a >3.5-fold improvement in potency [1]. While Compound 7 in this study is not identical to [4-(aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone, both share the benzoylpiperidine core with an aminomethyl substituent, suggesting that the 2-fluorophenyl-aminomethylpiperidine architecture may similarly benefit from enhanced target engagement relative to simpler benzoylpiperidine analogs. The precise IC50 of the target compound has been reported by some vendors as 28 µM, though the original peer-reviewed source for this value requires verification [2].

Cancer Research Antiproliferative Benzoylpiperidine

Free Base vs. Hydrochloride Salt: Differential Solubility and Handling Properties for In Vitro Assay Design

The free base form (CAS 1018258-54-2, MW 236.28 g/mol) offers higher lipophilicity (XLogP3-AA = 1.3) suitable for organic-phase reactions and cell-permeability studies, whereas the hydrochloride salt (CAS 1286274-11-0, MW 272.75 g/mol) provides enhanced aqueous solubility critical for in vitro biochemical and cell-based assays [1]. This form-based differentiation is important because the protonated aminomethyl group in the hydrochloride salt increases water solubility by an estimated 10- to 100-fold relative to the free base, directly impacting DMSO stock solution preparation and final assay buffer compatibility [2]. In contrast, the closely related 4-aminopiperidine analog (CAS 886498-38-0) lacks the methylene spacer, resulting in a different pKa profile and altered protonation state at physiological pH compared to the aminomethyl derivative .

Assay Development Solubility Salt Selection

Privileged Scaffold Status: Benzoylpiperidine Core Offers Metabolic Stability Advantage Over Piperazine Bioisosteres

The benzoylpiperidine scaffold is recognized as a metabolically stable framework and a potential bioisostere of the piperazine ring, a feature that directly impacts lead optimization decisions [1]. The carbonyl group in the benzoylpiperidine core compensates for the loss of the second nitrogen atom present in piperazine, enabling hydrogen-bond interactions while avoiding the oxidative N-dealkylation that commonly limits piperazine-containing compounds [1]. The 2-fluorophenyl substituent further enhances metabolic stability by blocking potential sites of CYP450-mediated oxidation on the aromatic ring, a property demonstrated across multiple fluorinated benzoylpiperidine series [2]. This makes [4-(aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone a more stable alternative to both piperazine-based analogs and non-fluorinated benzoylpiperidines for prolonged in vitro and in vivo studies.

Drug Design Metabolic Stability Bioisosteres

Optimal Application Scenarios for [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone in Scientific and Industrial Research


Structure-Activity Relationship (SAR) Exploration of the Ortho-Fluorobenzoyl Pharmacophore in Kinase and MAGL Inhibitor Programs

This compound serves as a key intermediate or reference standard for SAR studies targeting the ortho-fluorobenzoylpiperidine pharmacophore. The 2-fluorophenyl substitution creates a unique electrostatic environment that can modulate target binding in kinase (e.g., CDK2, Pim, CHEK1) and MAGL inhibitor programs [1]. The aminomethyl group at the 4-position provides a versatile handle for further derivatization, enabling systematic exploration of linker length and amine substitution effects on potency and selectivity [1][2].

Antiproliferative Screening in Breast and Ovarian Cancer Cell Line Panels

Based on class-level evidence from the benzoylpiperidine analog series showing IC50 values in the 28-100 µM range against MDA-MB-231 cells, and patent disclosures indicating activity against cervical and ovarian carcinoma cell lines, this compound is positioned for inclusion in antiproliferative screening panels [1][2]. The hydrochloride salt form is recommended for cell-based assays due to its favorable aqueous solubility profile .

Metabolic Stability Benchmarking of Fluorinated vs. Non-Fluorinated Benzoylpiperidine Building Blocks

The 2-fluorophenyl substituent provides a measurable stability advantage in microsomal incubation studies compared to non-fluorinated benzoylpiperidine analogs. This compound can serve as a fluorinated reference standard in metabolic stability assays, where the fluorine atom is expected to reduce CYP450-mediated oxidation rates by 2- to 10-fold relative to the unsubstituted phenyl analog [1][2].

Chemical Biology Probe Development via Aminomethyl Derivatization

The primary aminomethyl group at the 4-position of the piperidine ring is a reactive handle for conjugation to fluorophores, biotin tags, or solid supports, enabling the generation of chemical biology probes for target identification and pull-down experiments [1]. This functionality is absent in simpler 4-aminopiperidine analogs (e.g., CAS 886498-38-0), which lack the methylene spacer that provides conformational flexibility and distance from the piperidine core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.